

Spectroscopic Profile of (2-Methyloxiran-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-Methyloxiran-2-yl)methanol

Cat. No.: B1345474

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2-Methyloxiran-2-yl)methanol** (CAS No. 872-30-0), a valuable chiral building block in organic synthesis. Due to the limited availability of public experimental spectra, this document presents predicted data based on established spectroscopic principles and database simulations. It also outlines detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **(2-Methyloxiran-2-yl)methanol**. These values are intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₃	~1.3	s	3H
Epoxide -CH ₂	~2.6 (d, $J \approx 5$ Hz), ~2.8 (d, $J \approx 5$ Hz)	d	2H
-CH ₂ OH	~3.5 (d, $J \approx 6$ Hz)	d	2H
-OH	Variable	br s	1H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom	Chemical Shift (δ , ppm)
-CH ₃	~17
Epoxide -CH ₂	~51
Quaternary Epoxide C	~58
-CH ₂ OH	~65

Table 3: Predicted Infrared (IR) Spectroscopy Data

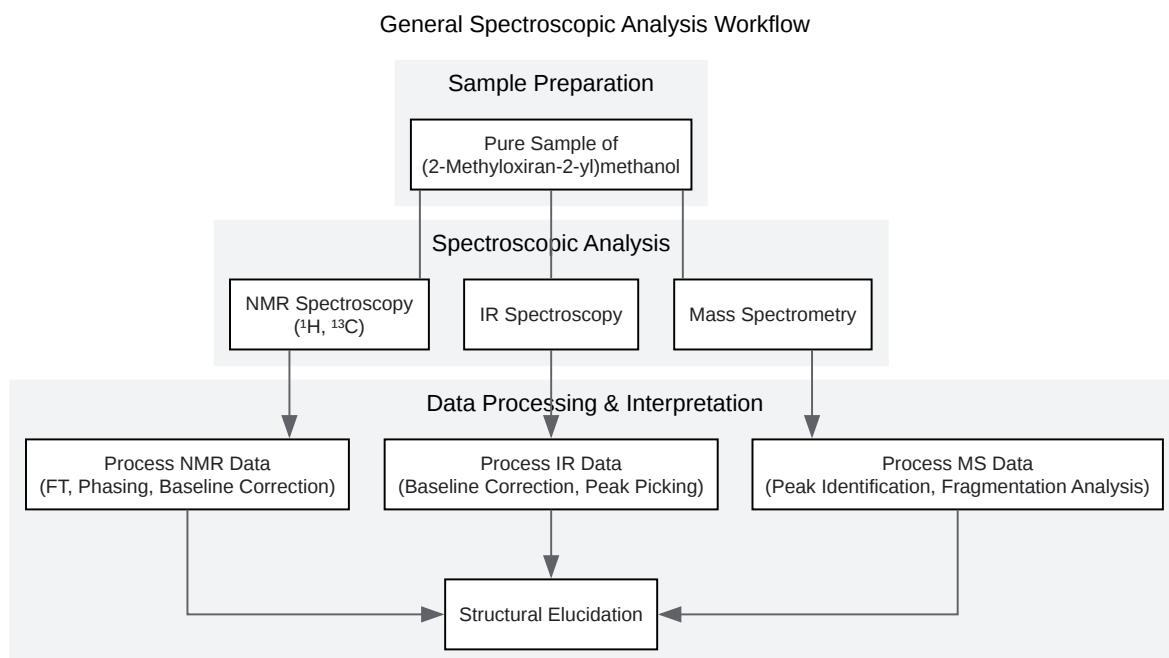
Functional Group	Wavenumber (cm ⁻¹)	Appearance
O-H Stretch (Alcohol)	3600-3200	Strong, Broad
C-H Stretch (Alkyl)	3000-2850	Medium-Strong
C-O Stretch (Alcohol)	1050-1150	Strong
C-O Stretch (Epoxide)	1250 (asymmetric), 850-950 (symmetric)	Medium

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
88	$[M]^+$ (Molecular Ion)
87	$[M-H]^+$
71	$[M-OH]^+$
57	$[M-CH_2OH]^+$
43	$[C_3H_7]^+$ or $[CH_3CO]^+$

Experimental Workflow

The general workflow for the spectroscopic analysis of a small molecule like **(2-Methyloxiran-2-yl)methanol** is depicted below. This process ensures a systematic and comprehensive characterization of the compound's chemical structure.



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Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a small organic molecule such as **(2-Methyloxiran-2-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Materials:

- **(2-Methyloxiran-2-yl)methanol** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation:
 - For ^1H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.
 - For ^{13}C NMR, a more concentrated sample (20-50 mg) is preferable.
- Instrument Setup:
 - Tune and shim the spectrometer according to the manufacturer's instructions to ensure a homogeneous magnetic field.
 - Lock the spectrometer on the deuterium signal of the solvent.

- Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .

- Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **(2-Methyloxiran-2-yl)methanol** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean.

- Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application:
 - Place a small drop of the liquid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.
- Data Acquisition:
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
- Data Processing and Cleaning:
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - Perform baseline correction if necessary.
 - Identify and label the significant absorption peaks.
 - Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **(2-Methyloxiran-2-yl)methanol** sample
- Volatile solvent (e.g., methanol, acetonitrile)
- Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample in a volatile solvent. The concentration will depend on the ionization technique and instrument sensitivity.
- Instrument Setup:
 - Calibrate the mass spectrometer using a known calibration standard to ensure accurate mass measurements.
 - Set the parameters for the ion source, mass analyzer, and detector.
- Sample Introduction:
 - Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via direct infusion or a liquid chromatograph (LC).
- Data Acquisition:
 - Acquire the mass spectrum over a suitable m/z range.
- Data Analysis:
 - Identify the molecular ion peak $[M]^+$.
 - Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.
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